4,4'-((4-aminophenyl)methylene)bis(N,N-dimethylaniline)
Overview
Description
4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H27N3. It is known for its applications in dye manufacturing and as a reagent in various chemical analyses . This compound is characterized by its two dimethylaniline groups connected via a methylene bridge to an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 4-aminobenzaldehyde with N,N-dimethylaniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products, depending on the specific reagents and conditions used .
Scientific Research Applications
4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays to detect the presence of specific ions or molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and resins, particularly in the manufacture of epoxy resins
Mechanism of Action
The mechanism of action of 4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biochemical assays, it acts as a chromogenic reagent, forming colored complexes with specific ions. The pathways involved often include the formation of charge-transfer complexes and coordination bonds with metal ions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the aminophenyl group.
4,4’-Methylenedianiline: Another related compound, differing by the presence of amino groups instead of dimethylamino groups.
Michler’s Ketone: A compound with a similar core structure but with a ketone functional group instead of the methylene bridge
Uniqueness
4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry .
Properties
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4/h5-16,23H,24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAWIWWRZDCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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